

# Physical and chemical properties of Cefpodoxime-d3

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## Compound of Interest

Compound Name: Cefpodoxime-d3

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cefpodoxime-d3**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cefpodoxime-d3** is the deuterated analog of Cefpodoxime, a third-generation cephalosporin antibiotic. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the quantification of Cefpodoxime in biological matrices using mass spectrometry-based assays.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of **Cefpodoxime-d3**, details on its mechanism of action, and relevant experimental protocols for its use.

## Core Physical and Chemical Properties

The physical and chemical characteristics of **Cefpodoxime-d3** are fundamental to its application in analytical methodologies. These properties are summarized below.

## Physical Properties

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>14</sub> D <sub>3</sub> N <sub>5</sub> O <sub>6</sub> S <sub>2</sub>	[3]
Molecular Weight	430.5 g/mol	[3]
Monoisotopic Mass	430.08085586 Da	[3]
Appearance	White to Off-White Solid	[4]
Melting Point	>235°C (decomposes)	[5]

## Chemical Properties

Property	Value	Source
CAS Number	2477791-28-7	[3]
IUPAC Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	[3]
Solubility	Slightly Soluble in DMSO and Methanol	[6]
Canonical SMILES	<chem>[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O</chem>	[3]
InChI Key	WYUSVOMTXWRGEK-MWZKWMTOSA-N	[3]

## Mechanism of Action

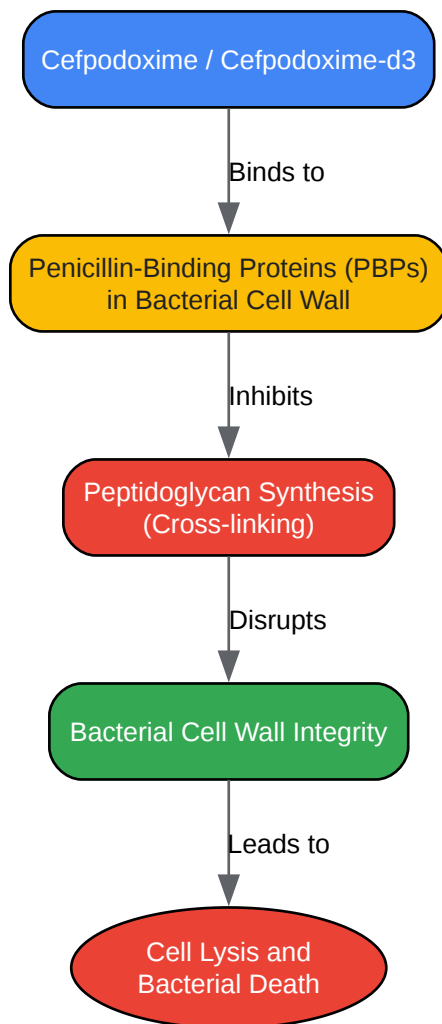
As an isotopic analog, **Cefpodoxime-d3** shares the same mechanism of action as Cefpodoxime. The bactericidal activity of Cefpodoxime is achieved through the inhibition of

bacterial cell wall synthesis.<sup>[7][8]</sup> The key steps are:

- Binding to Penicillin-Binding Proteins (PBPs): Cefpodoxime preferentially binds to Penicillin-Binding Proteins (PBPs), particularly PBP 3, which are enzymes crucial for the final steps of peptidoglycan synthesis.<sup>[7][9][10]</sup>
- Inhibition of Peptidoglycan Synthesis: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.<sup>[10][11]</sup>
- Cell Wall Destabilization: The disruption of the peptidoglycan layer weakens the bacterial cell wall, leading to cell lysis and bacterial death.<sup>[10][11]</sup>

Cefpodoxime is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is stable in the presence of many beta-lactamase enzymes.<sup>[7][9]</sup>

## Cefpodoxime Mechanism of Action



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Cefpodoxime's inhibition of bacterial cell wall synthesis.

## Experimental Protocols

**Cefpodoxime-d3** is primarily used as an internal standard in quantitative analytical methods.

## Quantification of Cefpodoxime in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of Cefpodoxime in plasma using **Cefpodoxime-d3** as an internal standard.

### 1. Sample Preparation (Protein Precipitation):

- To 100  $\mu\text{L}$  of plasma sample, add 10  $\mu\text{L}$  of a **Cefpodoxime-d3** internal standard solution (in a methanol/water mixture).
- Vortex the sample to ensure thorough mixing.
- Add 200  $\mu\text{L}$  of a protein precipitation agent (e.g., methanol with 0.1% formic acid).
- Vortex the mixture vigorously for approximately 15 seconds.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new vial and dilute with an appropriate aqueous solution (e.g., water with 0.1% formic acid) before injection into the LC-MS/MS system.[\[12\]](#)

### 2. LC-MS/MS Analysis:

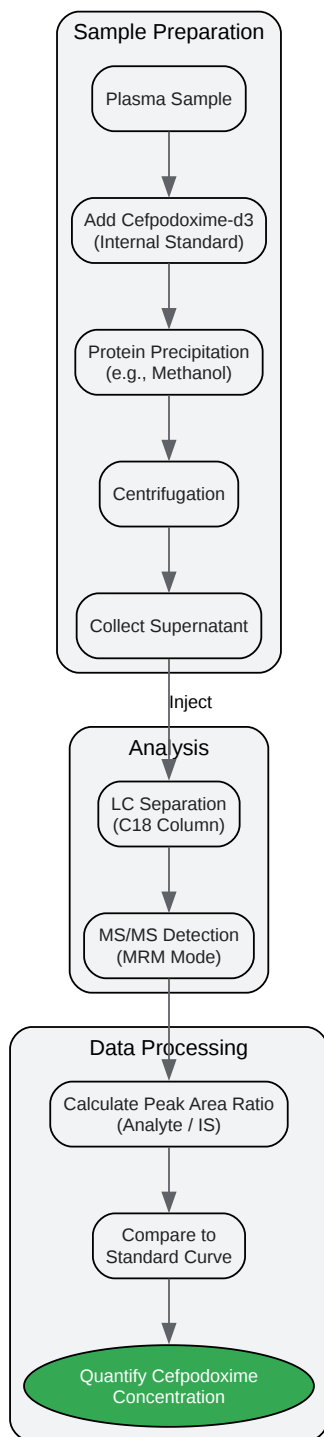
- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7  $\mu\text{m}$ ) is typically used.[\[4\]](#)
  - Mobile Phase: A gradient elution with two solvents is common:
    - Solvent A: 0.1% formic acid in water.[\[4\]](#)
    - Solvent B: 0.1% formic acid in acetonitrile.[\[4\]](#)
  - Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[\[4\]](#)[\[13\]](#)
  - Column Temperature: Maintain the column at a constant temperature, for example, 40-45°C.[\[4\]](#)[\[12\]](#)
- Mass Spectrometry (MS):

- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.<sup>[4]</sup>
- Detection: The analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Cefpodoxime and **Cefpodoxime-d3** are monitored.

### 3. Data Analysis:

- The concentration of Cefpodoxime in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (**Cefpodoxime-d3**) and comparing this to a standard curve prepared with known concentrations of Cefpodoxime.

## LC-MS/MS Quantification Workflow



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Workflow for quantifying Cefpodoxime using **Cefpodoxime-d3**.

## Synthesis of Cefpodoxime-d3

While detailed, proprietary synthesis methods may vary, a general approach for synthesizing Cefpodoxime and its labeled analogs involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core.[14][15] The synthesis of **Cefpodoxime-d3** would follow a similar pathway to unlabeled Cefpodoxime, but would incorporate a deuterated reagent, specifically deuterated methoxyamine, at the appropriate step to introduce the trideuteriomethoxyimino side chain. A patent describes a method for synthesizing **Cefpodoxime-d3**. [5]

A general synthetic route involves:

- Acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) with an activated form of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid.[5] For **Cefpodoxime-d3**, the methoxyimino group would be trideuteriated.
- Purification of the resulting **Cefpodoxime-d3** acid.

## Conclusion

**Cefpodoxime-d3** is an indispensable tool for pharmacokinetic and bioequivalence studies of Cefpodoxime. Its physical and chemical properties are well-defined, making it an ideal internal standard for robust and accurate analytical methods. A thorough understanding of its properties, the mechanism of action of its parent compound, and the experimental protocols for its use are critical for professionals in drug development and clinical research.

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